ROS inducer 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

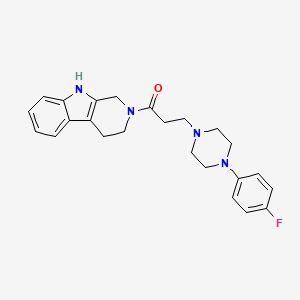

Molecular Formula |

C24H27FN4O |

|---|---|

Molecular Weight |

406.5 g/mol |

IUPAC Name |

3-[4-(4-fluorophenyl)piperazin-1-yl]-1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)propan-1-one |

InChI |

InChI=1S/C24H27FN4O/c25-18-5-7-19(8-6-18)28-15-13-27(14-16-28)11-10-24(30)29-12-9-21-20-3-1-2-4-22(20)26-23(21)17-29/h1-8,26H,9-17H2 |

InChI Key |

RSIKPNFDYSSUMS-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)CCN4CCN(CC4)C5=CC=C(C=C5)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on Reactive Oxygen Species (ROS) Signaling Pathways

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

While a specific signaling molecule termed "ROS inducer 1 (RIND1)" is not prominently characterized in current scientific literature, the broader field of Reactive Oxygen Species (ROS) signaling is a critical area of research with profound implications for cellular physiology and pathology. This guide provides a comprehensive overview of the core principles of ROS signaling, detailing the mechanisms by which ROS are generated, their downstream effector pathways, and their roles in various disease states. Additionally, we will explore the signaling pathways of two important regulatory proteins, Rin1 and Rnd1, which are involved in cellular processes that can be modulated by the redox environment.

The Dual Role of Reactive Oxygen Species in Cellular Signaling

Reactive oxygen species are chemically reactive molecules containing oxygen, such as superoxide anion (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (OH·)[1]. Historically viewed as merely toxic byproducts of aerobic metabolism, it is now well-established that ROS play a dual role in the cell. At high concentrations, ROS can cause oxidative stress, leading to damage of lipids, proteins, and DNA, which is implicated in a myriad of pathologies including cancer and neurodegenerative diseases[1][2][3]. Conversely, at low to moderate levels, ROS function as critical second messengers in a variety of physiological signaling pathways, a concept known as redox signaling[1][2][4]. This controlled production of ROS can regulate processes such as cell proliferation, differentiation, and apoptosis[2][5].

The cellular response to ROS is concentration-dependent. Low levels of ROS can promote cell growth and proliferation, while moderate levels can induce an adaptive response, including the upregulation of antioxidant genes. High levels of ROS can trigger senescence or programmed cell death[6].

Sources of Cellular ROS

Cellular ROS can be generated from both endogenous and exogenous sources.

-

Endogenous Sources:

-

Mitochondrial Respiration: The mitochondrial electron transport chain is a major source of endogenous ROS, where electrons can leak and prematurely react with oxygen to form superoxide[3].

-

NADPH Oxidases (NOXs): This family of enzymes is a primary source of regulated ROS production and plays a significant role in various signaling pathways[3][4].

-

Other Enzymes: Other enzymes that contribute to ROS production include xanthine oxidase, nitric oxide synthase, and enzymes of the cytochrome P450 family[3].

-

-

Exogenous Sources:

-

Environmental Stress: Exposure to ultraviolet (UV) or heat can dramatically increase ROS levels[7].

-

Ionizing Radiation: This is another external source that can generate ROS within the cell[7].

-

Chemotherapeutic Agents: Some cancer therapies intentionally induce ROS production to promote cancer cell death[8].

-

Core ROS Signaling Pathways

ROS can modulate cellular signaling through the reversible oxidation of specific amino acid residues in proteins, particularly cysteine thiols[4]. This modification can alter protein conformation and activity, thereby propagating a signal. Key signaling pathways regulated by ROS include:

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: ROS can activate all three major MAPK cascades: ERK, JNK, and p38. This can occur through the direct oxidation and activation of upstream kinases, such as Apoptosis signal-regulating kinase 1 (ASK1), or by the inactivation of MAPK phosphatases[6].

-

Nuclear Factor-kappa B (NF-κB) Signaling: ROS can activate the NF-κB pathway, a critical regulator of inflammation and cell survival, by promoting the degradation of its inhibitor, IκB[9].

-

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: This pro-survival pathway can be activated by ROS, contributing to cell growth and proliferation.

The following diagram illustrates a generalized ROS signaling cascade.

The Role of Rin1 in Signal Transduction

Rin1 (Ras Interacting/Interfering protein 1) is a multifunctional protein that plays a significant role in regulating various signaling pathways. It was initially identified as a Ras binding protein[10].

-

Interaction with Ras: Full-length Rin1 interacts with activated Ras in mammalian cells. The C-terminal domain of Rin1 is responsible for this interaction and can act as a dominant-negative blocker of Ras-mediated signaling when expressed in cells[10][11].

-

Interaction with c-Abl: The N-terminal domain of Rin1 contains a proline-rich region that preferentially binds to the SH3 domain of the c-Abl tyrosine kinase. Rin1 is also a substrate for c-Abl and is tyrosine phosphorylated by it[10][11]. This suggests that Rin1 may act as a bridge between Ras and tyrosine kinase signaling pathways.

-

Regulation of IL-3 Receptor Signaling: Overexpression of Rin1 can selectively block Interleukin-3 (IL-3) activation of the Ras-Erk1/2 and PI3K/Akt pathways, thereby inhibiting IL-3-stimulated cell proliferation[12].

-

Role in BCR/ABL Signaling: In the context of the BCR/ABL oncoprotein, which is associated with chronic myeloid leukemia, Rin1 is required for BCR/ABL-induced cell proliferation. Interestingly, Rin1 expression can selectively block the activation of Erk1/2 induced by BCR/ABL[12].

The following diagram illustrates the known interactions of the Rin1 protein.

The Role of Rnd1 in Cellular Processes

Rnd1 is a member of the Rho family of small GTPases, which are key regulators of the actin cytoskeleton.

-

Regulation of the Actin Cytoskeleton: Like other Rho GTPases, Rnd1 is involved in controlling the organization of the actin cytoskeleton in response to extracellular signals[13].

-

Role in Cancer: Reduced expression of RND1 in hepatocellular carcinoma (HCC) is associated with cancer progression, likely through the regulation of the Ras signaling pathway. Rnd1 can suppress epithelial-mesenchymal transition-mediated metastasis of HCC cells by reducing the activity of the RhoA/Raf/MEK/ERK signaling pathway[13]. RND1 mRNA levels in tumors may serve as a predictive marker for patient prognosis and response to anticancer agents[13].

-

Interaction with Plexins: Rnd1 can displace Rac1 from its complex with Plexin-B1, suggesting a role in semaphorin signaling[13].

-

Regulation by Notch Signaling: Endothelial Notch signaling directly regulates RND1 to facilitate Notch-mediated suppression of endothelial migration[13].

The diagram below shows the signaling interactions of Rnd1.

Quantitative Data Summary

While the provided search results are largely descriptive, the following table summarizes the key protein-protein interactions and their functional consequences discussed in this guide.

| Protein | Interacting Partner | Functional Consequence | Reference |

| Rin1 | Activated Ras | Inhibition of Ras-mediated signaling | [10][11] |

| Rin1 | c-Abl | Tyrosine phosphorylation of Rin1 | [10][11] |

| Rin1 | IL-3 Receptor Signaling | Inhibition of Ras-Erk1/2 and PI3K/Akt pathways | [12] |

| Rnd1 | RhoA/Raf/MEK/ERK Pathway | Inhibition of pathway activity and suppression of metastasis | [13] |

| Rnd1 | Plexin-B1 | Displacement of Rac1 from Plexin-B1 | [13] |

Experimental Protocols

The study of ROS and related signaling pathways involves a variety of experimental techniques. Below are detailed methodologies for key experiments.

Co-immunoprecipitation to Detect Protein-Protein Interactions

This technique is used to determine if two proteins interact within a cell.

Objective: To determine if Protein X interacts with Protein Y in vivo.

Methodology:

-

Cell Lysis: Cells expressing both Protein X and Protein Y are harvested and lysed in a non-denaturing lysis buffer to maintain protein-protein interactions.

-

Antibody Incubation: An antibody specific to Protein X is added to the cell lysate and incubated to allow the antibody to bind to Protein X.

-

Immunoprecipitation: Protein A/G-conjugated beads are added to the lysate. These beads bind to the antibody-Protein X complex.

-

Washing: The beads are washed several times to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific to Protein Y to determine if it was co-immunoprecipitated with Protein X.

In Vitro Kinase Assay

This assay is used to determine if a protein is a substrate for a specific kinase.

Objective: To determine if Protein A is phosphorylated by Kinase B in vitro.

Methodology:

-

Recombinant Proteins: Purified recombinant Protein A and Kinase B are obtained.

-

Kinase Reaction: Protein A and Kinase B are incubated together in a kinase reaction buffer containing ATP (often radiolabeled ATP, e.g., [γ-³²P]ATP).

-

Reaction Termination: The reaction is stopped after a specific time by adding SDS-PAGE sample buffer.

-

SDS-PAGE and Autoradiography: The reaction mixture is run on an SDS-PAGE gel. If radiolabeled ATP was used, the gel is dried and exposed to X-ray film. A band corresponding to the molecular weight of Protein A indicates that it was phosphorylated by Kinase B.

-

Western Blotting (Alternative): Alternatively, the reaction can be run with non-radiolabeled ATP, and the phosphorylation of Protein A can be detected by Western blotting using a phospho-specific antibody.

The following diagram illustrates a typical workflow for a co-immunoprecipitation experiment.

Conclusion

The study of ROS signaling is a dynamic and evolving field. While the specific entity "this compound" remains to be clearly defined in the literature, the principles of ROS-mediated signal transduction are fundamental to understanding a vast array of biological processes. A deeper comprehension of how ROS signaling is initiated, propagated, and terminated will be crucial for the development of novel therapeutic strategies for a wide range of diseases. Furthermore, understanding the intricate roles of signaling molecules like Rin1 and Rnd1 provides valuable insights into the complex regulatory networks that govern cell behavior and fate.

References

- 1. ROS Function in Redox Signaling and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactive Oxygen Species: Role in Pathophysiology, and Mechanism of Endogenous and Dietary Antioxidants during Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Chemistry of Reactive Oxygen Species (ROS) Revisited: Outlining Their Role in Biological Macromolecules (DNA, Lipids and Proteins) and Induced Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ROS: Basic Concepts, Sources, Cellular Signaling, and its Implications in Aging Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactive oxygen species - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. Induction of oxidative stress as a mechanism of action of chemopreventive agents against cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ROS-induced ROS release in vascular biology: redox-redox signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protein binding and signaling properties of RIN1 suggest a unique effector function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protein binding and signaling properties of RIN1 suggest a unique effector function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rin1 is a negative regulator of the IL3 receptor signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. RND1 Rho family GTPase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

The Discovery and Synthesis of RSL3: A Potent Inducer of Ferroptotic Cell Death

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of (1S,3R)-RSL3 (RAS-selective lethal 3), a potent and widely utilized small molecule inducer of reactive oxygen species (ROS) and ferroptosis. RSL3 has emerged as a critical tool for studying this unique form of regulated cell death and as a potential therapeutic agent for cancers harboring specific vulnerabilities, particularly those with RAS mutations. This document details the scientific background of RSL3, its synthesis via the Pictet-Spengler reaction, its molecular mechanism centered on the inhibition of Glutathione Peroxidase 4 (GPX4), and its biological consequences. Furthermore, this guide presents curated quantitative data on its activity and provides detailed protocols for key experimental assays relevant to its study.

Discovery and Scientific Background

(1S,3R)-RSL3 was identified through a synthetic lethal screening approach aimed at discovering compounds that selectively kill human fibroblast cells engineered to express the oncogenic HRASV12 allele. This screening identified RSL3 as a small molecule that induces a non-apoptotic, iron-dependent form of cell death, later termed ferroptosis. Unlike other inducers of ferroptosis such as erastin, RSL3's mechanism of action was found to be independent of the voltage-dependent anion channels (VDACs).[1] This discovery highlighted a distinct pathway for initiating ferroptosis and provided a valuable chemical probe to dissect its molecular machinery.

The defining characteristic of RSL3-induced cell death is the accumulation of lipid-based reactive oxygen species (ROS) to lethal levels. This process is dependent on the presence of intracellular iron.[2] The specificity of RSL3 for certain cancer cells, particularly those with RAS mutations, underscores the therapeutic potential of inducing ferroptosis in tumors that are often resistant to conventional apoptotic cell death pathways.

Synthesis of (1S,3R)-RSL3

The core structure of RSL3, a tetrahydro-β-carboline, is synthesized through a key chemical transformation known as the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure.[3] In the context of RSL3 synthesis, this reaction is utilized to construct the characteristic tricyclic core of the molecule.

While a detailed, step-by-step protocol for the industrial-scale synthesis of RSL3 is proprietary, the general synthetic strategy involves the reaction of a tryptophan derivative with an appropriate aldehyde, followed by subsequent chemical modifications to introduce the chloroacetyl group and other necessary functionalities. The Pictet-Spengler reaction itself is a versatile and widely used method in the synthesis of alkaloids and related compounds.[4][5][6]

Mechanism of Action: GPX4 Inhibition and ROS Induction

The primary molecular target of RSL3 is Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from oxidative damage by reducing lipid hydroperoxides to non-toxic lipid alcohols.[1][7] GPX4 is unique among the glutathione peroxidase family in its ability to directly reduce complex lipid hydroperoxides within biological membranes.

RSL3 inactivates GPX4, leading to an uncontrolled accumulation of lipid hydroperoxides. In the presence of intracellular labile iron, these lipid hydroperoxides undergo iron-catalyzed decomposition, generating a cascade of toxic lipid-derived reactive oxygen species (lipid ROS).[2] This surge in lipid peroxidation damages cellular membranes, disrupts cellular homeostasis, and ultimately leads to cell death through ferroptosis.

The signaling pathway initiated by RSL3 is distinct from apoptosis, as it does not typically involve caspase activation.[1] The key events are the direct inhibition of GPX4, the subsequent rise in lipid ROS, and the iron-dependent execution of cell death.

Quantitative Data: In Vitro Activity of RSL3

The following table summarizes the half-maximal inhibitory concentration (IC50) values of RSL3 in various cancer cell lines, demonstrating its potent and selective activity.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT116 | Colorectal Cancer | 4.084 (24h) | [8] |

| LoVo | Colorectal Cancer | 2.75 (24h) | [8] |

| HT29 | Colorectal Cancer | 12.38 (24h) | [8] |

| HN3 | Head and Neck Cancer | 0.48 (72h) | [9] |

| HN3-rslR | Head and Neck Cancer (RSL3 Resistant) | 5.8 (72h) | [9] |

| HT-1080 | Fibrosarcoma | 1.55 (48h) | [9] |

| A549 | Lung Cancer | 0.5 (24h) | [9] |

| H1975 | Lung Cancer | 0.15 (24h) | [9] |

| MDA-MB-231 | Breast Cancer | 0.71 (96h) | [9] |

| HCC1937 | Breast Cancer | 0.85 (96h) | [9] |

| MCF7 | Breast Cancer | > 2 | [3] |

| MDAMB415 | Breast Cancer | > 2 | [3] |

| ZR75-1 | Breast Cancer | > 2 | [3] |

Experimental Protocols

ROS Detection using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This protocol describes the measurement of intracellular ROS levels following treatment with RSL3.

Materials:

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Dimethyl sulfoxide (DMSO)

-

Serum-free cell culture medium

-

Phosphate-buffered saline (PBS)

-

Multi-well plates

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Seeding: Seed cells at an appropriate density in a multi-well plate and incubate overnight.

-

RSL3 Treatment: Treat cells with the desired concentration of RSL3 for the specified duration (e.g., 3 µM for 24 hours).[8]

-

Preparation of DCFH-DA Solution: Prepare a 10 mM stock solution of DCFH-DA in DMSO. Immediately before use, dilute the stock solution to a final working concentration of 10 µM in pre-warmed serum-free medium.

-

Staining:

-

Remove the medium containing RSL3 and wash the cells once with serum-free medium.

-

Add the 10 µM DCFH-DA working solution to each well and incubate for 30 minutes at 37°C.

-

Remove the DCFH-DA solution and wash the cells twice with serum-free medium and once with PBS.

-

-

Analysis:

-

Add PBS to each well.

-

Measure the fluorescence intensity using a fluorescence microscope (excitation ~485 nm, emission ~530 nm) or a fluorescence plate reader.

-

Cell Viability Assessment using MTT Assay

This protocol outlines the procedure for determining the effect of RSL3 on cell viability.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

DMSO or solubilization buffer

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

-

RSL3 Treatment: The following day, treat the cells with a range of RSL3 concentrations (e.g., 0-10 µM) for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition:

-

Prepare a 5 mg/mL solution of MTT in PBS.

-

Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium.

-

Add 150 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Identification of RSL3 Targets via Biotinylated-RSL3 Pulldown

This protocol provides a general workflow for identifying the protein targets of RSL3 using a biotinylated derivative.

Materials:

-

Biotinylated RSL3

-

Cell lysis buffer

-

Streptavidin-coated magnetic beads

-

Wash buffers

-

Elution buffer

-

Reagents for SDS-PAGE and Western blotting or mass spectrometry

Procedure:

-

Cell Lysate Preparation: Prepare a protein lysate from the cells of interest.

-

Incubation: Incubate the cell lysate with biotinylated RSL3 to allow for the formation of protein-RSL3 complexes.

-

Capture:

-

Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated RSL3 and any bound proteins.

-

Use a magnetic rack to separate the beads from the lysate.

-

-

Washing: Wash the beads several times with appropriate buffers to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using a suitable elution buffer (e.g., containing high salt, low pH, or a denaturing agent like SDS).

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting with antibodies against suspected targets, or by mass spectrometry for unbiased identification of interacting proteins.

Conclusion

(1S,3R)-RSL3 is a foundational tool in the study of ferroptosis. Its discovery has not only provided a means to induce this specific form of cell death but has also been instrumental in elucidating the central role of GPX4 in protecting against lipid peroxidation. The synthetic accessibility of RSL3 and its derivatives continues to facilitate research into the therapeutic potential of targeting ferroptosis in cancer and other diseases. This technical guide serves as a comprehensive resource for researchers aiming to utilize RSL3 in their studies, providing the necessary background, data, and protocols to do so effectively.

References

- 1. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 4. Design and synthesis of Pictet-Spengler condensation products that exhibit oncogenic-RAS synthetic lethality and induce non-apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Peptidomimetics via the Pictet-Spengler Reaction [ebrary.net]

- 7. invivogen.com [invivogen.com]

- 8. Screen for RAS-Selective Lethal Compounds and VDAC Ligands - Probe 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Screen for RAS-Selective Lethal Compounds and VDAC Ligands - Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Multifaceted Role of Ras and Rab Interactor 1 (RIN1) in Cellular Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ras and Rab interactor 1 (RIN1) is a ubiquitously expressed signaling protein that plays a critical role in a multitude of cellular processes, including receptor-mediated endocytosis, cytoskeletal remodeling, and cell proliferation. Initially identified as a Ras effector protein, RIN1 has since been characterized as a multidomain scaffolding protein that integrates signals from various pathways to orchestrate complex cellular responses. This technical guide provides an in-depth overview of the functions of RIN1, with a focus on its molecular interactions, signaling pathways, and the experimental methodologies used to elucidate its roles. The information presented here is intended to serve as a valuable resource for researchers and professionals in the fields of cell biology, signal transduction, and drug development.

RIN1 is characterized by the presence of several key functional domains: an N-terminal SH2 (Src Homology 2) domain, a central Proline-rich region, a Vps9 (Vacuolar protein sorting 9) domain, and a C-terminal Ras-binding domain (RBD). These domains mediate a complex network of protein-protein interactions, allowing RIN1 to function as a central hub in cellular signaling.

Core Functions and Signaling Pathways of RIN1

RIN1's functions are primarily mediated through its interactions with three key classes of signaling proteins: Ras GTPases, Rab5 GTPases, and Abl family tyrosine kinases.

RIN1 as a Ras Effector

RIN1 is a bona fide effector of the small GTPase Ras. The C-terminal Ras-binding domain of RIN1 binds directly to the active, GTP-bound form of Ras with high affinity. This interaction is a critical initiating event for many of RIN1's downstream functions. By competing with other Ras effectors, such as Raf kinases, RIN1 can modulate the balance of signaling outputs downstream of Ras activation.

RIN1 as a Guanine Nucleotide Exchange Factor (GEF) for Rab5

The Vps9 domain of RIN1 possesses guanine nucleotide exchange factor (GEF) activity specifically for the small GTPase Rab5. Rab5 is a master regulator of early endosome biogenesis and trafficking. By catalyzing the exchange of GDP for GTP on Rab5, RIN1 promotes its activation. Active Rab5, in turn, recruits a variety of effector proteins to the early endosome, facilitating vesicle fusion, cargo sorting, and the overall process of endocytosis. This function is crucial for the internalization and subsequent trafficking of cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR).

RIN1 as an Activator of Abl Tyrosine Kinases

Through its N-terminal region, which includes a proline-rich domain, RIN1 interacts with and activates Abl family non-receptor tyrosine kinases (c-Abl and Arg). This interaction relieves the autoinhibition of Abl kinases, leading to their activation. Activated Abl kinases phosphorylate a range of substrates involved in the regulation of the actin cytoskeleton, thereby influencing cell morphology, adhesion, and motility.

The interplay between these three core functions allows RIN1 to coordinate complex cellular behaviors. For instance, upon growth factor stimulation, Ras activation can recruit RIN1 to the plasma membrane, where it can simultaneously promote Rab5-mediated endocytosis of the activated receptor and Abl-dependent cytoskeletal rearrangements.

Quantitative Data on RIN1 Function

The following tables summarize key quantitative data related to the function of RIN1, extracted from various experimental studies.

| Interaction | Binding Partner | Affinity (Kd) | Reference |

| RIN1 - Ras | Activated H-Ras | ~22 nM | [1] |

| RIN1 - Rab5 | GDP-bound Rab5A | Not reported | |

| RIN1 - Abl | Abl SH2/SH3 domains | Not reported |

Note: While the interactions of RIN1 with Rab5 and Abl are well-established, specific binding affinities (Kd values) have not been consistently reported in the reviewed literature.

| Cellular Process | Cell Line | Effect of RIN1 Overexpression/Activation | Quantitative Measurement | Reference |

| Cell Proliferation | MDA-MB-231 | Inhibition of EGF-induced proliferation | 48 ± 5% reduction | [2] |

| Cell Proliferation | LoVo | Inhibition of proliferation (S351A mutant) | Significantly inhibited | [3] |

| Cell Proliferation | Melanoma A375 cells | Suppression of proliferation (knockdown) | Suppressed | [4] |

| EGFR Degradation | HeLa | Enhanced EGFR degradation | Enhanced rate | [1][5] |

| EGFR Degradation | HeLa | Slowed EGFR degradation (silencing) | Decreased rate | [1][5] |

| Enzymatic Activity | Substrate | Kinetic Parameters (kcat, Km) | Reference |

| Rab5 GEF Activity | Rab5 | Not reported |

Signaling Pathway and Experimental Workflow Diagrams

RIN1 Signaling Pathways

Caption: RIN1 signaling at the crossroads of Ras, Rab5, and Abl pathways.

Experimental Workflow: Co-Immunoprecipitation to Detect RIN1-Protein Interaction

Caption: Workflow for Co-Immunoprecipitation of RIN1 and its binding partners.

Detailed Experimental Protocols

Co-Immunoprecipitation (Co-IP) of RIN1 and Interacting Partners

Objective: To determine if RIN1 physically interacts with a protein of interest in a cellular context.

Materials:

-

Cells expressing tagged-RIN1 (e.g., FLAG-RIN1) and the protein of interest.

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors.

-

Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% NP-40).

-

Elution Buffer: 2x Laemmli sample buffer.

-

Anti-tag antibody (e.g., anti-FLAG antibody).

-

Protein A/G magnetic beads.

-

Antibodies for Western blotting against RIN1 and the protein of interest.

Protocol:

-

Culture cells to ~80-90% confluency.

-

Wash cells twice with ice-cold PBS and lyse in ice-cold Lysis Buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a new pre-chilled tube.

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.

-

Pellet the beads and transfer the pre-cleared lysate to a new tube.

-

Add the anti-tag antibody to the pre-cleared lysate and incubate for 2-4 hours at 4°C on a rotator.

-

Add pre-washed Protein A/G beads and incubate for another 1-2 hours at 4°C.

-

Pellet the beads and wash them 3-5 times with ice-cold Wash Buffer.

-

After the final wash, remove all supernatant and add Elution Buffer to the beads.

-

Boil the samples at 95-100°C for 5-10 minutes to elute the proteins.

-

Analyze the eluates by SDS-PAGE and Western blotting using antibodies against RIN1 and the protein of interest.

In Vitro Rab5 GEF Activity Assay

Objective: To measure the ability of RIN1 to catalyze GDP to GTP exchange on Rab5.

Materials:

-

Purified recombinant RIN1 protein.

-

Purified recombinant Rab5 protein.

-

Mant-GDP (N-methylanthraniloyl-GDP).

-

GTP.

-

GEF Buffer: 20 mM HEPES pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT.

-

Fluorometer.

Protocol:

-

Load Rab5 with Mant-GDP by incubating Rab5 with a 10-fold molar excess of Mant-GDP in the presence of 10 mM EDTA at 30°C for 30 minutes.

-

Stop the loading reaction by adding MgCl2 to a final concentration of 20 mM.

-

In a fluorometer cuvette, add the Mant-GDP-loaded Rab5 to the GEF Buffer.

-

Record the baseline fluorescence (Excitation: ~360 nm, Emission: ~440 nm).

-

Initiate the exchange reaction by adding purified RIN1 protein to the cuvette.

-

Immediately after adding RIN1, add a 100-fold molar excess of unlabeled GTP.

-

Monitor the decrease in fluorescence over time as Mant-GDP is released from Rab5.

-

The rate of fluorescence decay is proportional to the GEF activity of RIN1.

In Vitro Abl Kinase Activation Assay

Objective: To determine if RIN1 can directly activate Abl kinase activity.

Materials:

-

Purified recombinant active c-Abl kinase.

-

Purified recombinant RIN1 protein.

-

Abl kinase substrate (e.g., GST-Crk).

-

Kinase Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT.

-

[γ-³²P]ATP.

-

SDS-PAGE and autoradiography equipment.

Protocol:

-

Set up kinase reactions in Kinase Buffer containing the Abl kinase and its substrate.

-

In the experimental tube, add purified RIN1 protein. In the control tube, add an equal volume of buffer.

-

Pre-incubate the reactions for 10 minutes at 30°C to allow for RIN1-Abl interaction.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate at 30°C for 15-30 minutes.

-

Stop the reaction by adding 2x Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen or X-ray film to visualize the phosphorylated substrate.

-

Quantify the band intensity to determine the extent of Abl kinase activation by RIN1.

EGFR Internalization and Degradation Assay

Objective: To assess the role of RIN1 in the endocytosis and subsequent degradation of the EGFR.

Materials:

-

Cells with varying levels of RIN1 expression (e.g., control, RIN1-overexpressing, RIN1-knockdown).

-

EGF.

-

Lysis buffer for Western blotting.

-

Antibodies against EGFR and a loading control (e.g., tubulin or actin).

Protocol:

-

Plate cells and grow to ~80% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Stimulate the cells with a known concentration of EGF (e.g., 100 ng/mL) for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

At each time point, wash the cells with ice-cold PBS and lyse them.

-

Harvest the cell lysates and determine the protein concentration.

-

Analyze equal amounts of protein from each time point by SDS-PAGE and Western blotting.

-

Probe the blots with an anti-EGFR antibody and an antibody for a loading control.

-

Quantify the EGFR band intensity at each time point and normalize to the loading control.

-

Plot the EGFR levels over time to determine the rate of degradation in the different cell lines.

Conclusion

RIN1 is a critical signaling molecule that functions at the intersection of multiple key cellular pathways. Its ability to interact with and modulate the activity of Ras, Rab5, and Abl allows it to play a central role in a wide array of cellular processes. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers seeking to further unravel the complexities of RIN1 function and to explore its potential as a therapeutic target in various diseases, including cancer. Further research is warranted to determine the precise binding affinities of RIN1 with all its partners and to fully elucidate the kinetic parameters of its enzymatic activities, which will provide a more complete quantitative understanding of its role in cellular signaling.

References

- 1. RIN1 orchestrates the activation of RAB5 GTPases and ABL tyrosine kinases to determine the fate of EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessing rab5 activation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. media.cellsignal.com [media.cellsignal.com]

- 4. A guanine nucleotide exchange factor (GEF) limits Rab GTPase–driven membrane fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Auto-regulation of Rab5 GEF activity in Rabex5 by allosteric structural changes, catalytic core dynamics and ubiquitin binding - PMC [pmc.ncbi.nlm.nih.gov]

Identifying the Molecular Targets of ROS-Inducing Agents: A Technical Guide

Disclaimer: This technical guide provides a comprehensive overview of the methodologies used to identify the molecular targets of novel Reactive Oxygen Species (ROS)-inducing compounds. While the query specified "ROS inducer 1" (CAS 2369030-41-9), a thorough search of scientific literature and chemical databases did not yield a primary research publication detailing its specific molecular target identification and characterization. Therefore, this guide will focus on the established experimental and computational workflows applicable to this class of compounds, using the known target of "this compound," Thioredoxin Reductase (TrxR), as a representative example.

Introduction

Reactive Oxygen Species (ROS) play a dual role in cellular physiology. At low levels, they act as signaling molecules, while at high concentrations, they can induce oxidative stress, leading to cellular damage and apoptosis. This latter property has been exploited in the development of anticancer therapies. ROS-inducing agents selectively elevate ROS levels in cancer cells, which often have a compromised antioxidant system, leading to their demise. Identifying the direct molecular targets of these agents is crucial for understanding their mechanism of action, predicting potential off-target effects, and developing more potent and selective therapeutics. This guide outlines the key experimental strategies for the deconvolution of molecular targets of ROS-inducing compounds, with a focus on covalent inhibitors of Thioredoxin Reductase (TrxR).

Overview of Target Identification Strategies

The process of identifying the molecular target of a novel compound typically involves a multi-pronged approach, combining computational, biochemical, and cell-based methods. For covalent inhibitors, which form a stable bond with their target protein, specific techniques are employed to isolate and identify the modified protein.

Logical Workflow for Target Identification

Caption: A logical workflow for the identification and validation of a molecular target.

Data Presentation: Summarizing Quantitative Data

Clear and concise presentation of quantitative data is essential for comparing the potency and selectivity of a compound against its putative targets. Tables are an effective way to summarize this information.

Table 1: In Vitro Enzymatic Inhibition

| Target Enzyme | Compound | IC50 (µM) | Kinact/KI (M⁻¹s⁻¹) | Assay Principle |

| Thioredoxin Reductase 1 (TrxR1) | This compound (Example) | 0.5 | 5000 | DTNB Reduction Assay |

| Glutathione Reductase (GR) | This compound (Example) | > 50 | N/A | DTNB Reduction Assay |

| Peroxiredoxin 1 (PRDX1) | This compound (Example) | > 50 | N/A | Insulin Reduction Assay |

Table 2: Cellular Target Engagement

| Cell Line | Compound | EC50 (µM) for Target Engagement | Method |

| A549 (Lung Carcinoma) | This compound (Example) | 1.2 | Cellular Thermal Shift Assay (CETSA) |

| HCT116 (Colon Carcinoma) | This compound (Example) | 1.5 | Cellular Thermal Shift Assay (CETSA) |

| IMR-90 (Normal Fibroblast) | This compound (Example) | > 20 | Cellular Thermal Shift Assay (CETSA) |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the identification and validation of molecular targets for ROS-inducing agents.

Thioredoxin Reductase (TrxR) Activity Assay

This biochemical assay is used to determine if a compound directly inhibits the enzymatic activity of TrxR.

Principle: TrxR catalyzes the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by NADPH, producing 5-thio-2-nitrobenzoic acid (TNB), which has a strong absorbance at 412 nm. Inhibition of TrxR results in a decreased rate of TNB formation.

Materials:

-

Recombinant human TrxR1

-

NADPH

-

DTNB

-

Assay Buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.4)

-

Test compound (e.g., this compound)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADPH, and DTNB.

-

Add varying concentrations of the test compound to the wells of a 96-well plate.

-

Add the recombinant TrxR1 enzyme to initiate the reaction.

-

Immediately measure the increase in absorbance at 412 nm over time using a microplate reader.

-

The rate of the reaction is calculated from the linear portion of the absorbance curve.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context.[1][2]

Principle: The binding of a ligand to its target protein can increase the thermal stability of the protein. In CETSA, cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified. An increase in the melting temperature of the target protein in the presence of the compound indicates direct binding.

Materials:

-

Cell line of interest

-

Cell culture medium and reagents

-

Test compound

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

PCR tubes or 96-well PCR plates

-

Thermal cycler

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Primary antibody against the target protein (e.g., anti-TrxR1)

-

Secondary antibody

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with the test compound or vehicle control for a specified time.

-

Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

-

Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein.

-

Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.

Experimental Workflow for CETSA

Caption: A typical experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique to identify the targets of covalent inhibitors on a proteome-wide scale.[3]

Principle: A chemical probe is designed that contains a reactive group similar to the covalent inhibitor and a reporter tag (e.g., biotin or a clickable alkyne). Cells are treated with the probe, which covalently labels its protein targets. The tagged proteins are then enriched and identified by mass spectrometry.

Materials:

-

Covalent probe with a reporter tag

-

Cell lysate or intact cells

-

Streptavidin beads (for biotin tags) or click chemistry reagents (for alkyne tags)

-

Trypsin

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

-

Synthesize a probe molecule that structurally resembles the ROS-inducing agent but is appended with a reporter tag.

-

Treat cell lysates or intact cells with the probe.

-

Lyse the cells (if treated intact) and enrich the probe-labeled proteins using affinity purification (e.g., streptavidin beads for biotinylated probes).

-

Elute the enriched proteins and digest them into peptides using trypsin.

-

Analyze the peptide mixture by LC-MS/MS to identify the proteins that were covalently modified by the probe.

-

A competition experiment, where cells are pre-treated with the original unlabeled compound before adding the probe, can be performed to confirm the specificity of the identified targets.

Signaling Pathway of a TrxR Inhibitor-Based ROS Inducer

Inhibition of TrxR disrupts the cellular redox balance, leading to an accumulation of ROS and subsequent induction of cell death pathways such as apoptosis and ferroptosis.

Caption: A simplified signaling pathway of a TrxR inhibitor-based ROS inducer.

Conclusion

The identification of the molecular targets of ROS-inducing agents is a critical step in their development as therapeutic agents. This guide has outlined a general workflow and detailed key experimental protocols, including biochemical assays, cellular target engagement studies, and proteomic approaches. While specific data for "this compound" is not publicly available, the methodologies described herein provide a robust framework for researchers to elucidate the mechanism of action of this and other novel ROS-inducing compounds. The combination of these techniques will continue to be instrumental in advancing the field of redox-based cancer therapy.

References

The Role of ROS Inducer 1 (RSL3) in Inducing Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ROS Inducer 1, commonly known as RSL3 (RAS-selective lethal 3), is a potent and widely utilized small molecule for inducing a specific form of regulated cell death known as ferroptosis. This process is characterized by iron-dependent accumulation of lipid-based reactive oxygen species (ROS) and subsequent oxidative stress. RSL3's primary mechanism of action involves the direct inhibition of glutathione peroxidase 4 (GPX4), a crucial enzyme responsible for detoxifying lipid hydroperoxides.[1][2][3] This guide provides a comprehensive technical overview of RSL3's role in inducing oxidative stress, detailing its molecular mechanisms, associated signaling pathways, and quantitative effects on various cell types. It includes detailed experimental protocols for key assays and visual diagrams of the underlying biological processes to serve as a valuable resource for researchers in oncology, cell biology, and drug development.

Introduction to RSL3 and Ferroptosis

Ferroptosis is a distinct, iron-dependent form of non-apoptotic cell death driven by the overwhelming accumulation of lipid peroxides.[4] This pathway has garnered significant interest as a potential therapeutic strategy for cancers that are resistant to traditional forms of cell death like apoptosis.[5] Small molecules that can trigger this process are invaluable tools for both basic research and therapeutic development.

RSL3 was identified as a compound with synthetic lethality in cells expressing oncogenic RAS and has since become a classical inducer of ferroptosis.[2][5] Its mechanism is distinct from other inducers like erastin, which inhibits the cystine/glutamate antiporter (system Xc-), leading to glutathione (GSH) depletion.[2][3] RSL3 acts downstream of GSH synthesis by directly targeting and inactivating GPX4, making it a more direct probe of the GPX4-mediated ferroptosis axis.[2][3]

The Core Mechanism: Direct Inhibition of GPX4

The central mechanism by which RSL3 induces oxidative stress and ferroptosis is through the inactivation of Glutathione Peroxidase 4 (GPX4).

-

The Role of GPX4: GPX4 is a unique selenoprotein enzyme that specifically reduces lipid hydroperoxides (LOOH) to their corresponding non-toxic lipid alcohols (LOH), using glutathione (GSH) as a cofactor. This function is critical for protecting cell membranes from oxidative damage.

-

RSL3-Mediated Inactivation: RSL3 contains a chloroacetamide moiety that is thought to form a covalent bond with the selenocysteine residue in the active site of GPX4, thereby irreversibly inactivating the enzyme.[2] However, some research suggests that this interaction may require the presence of a cytosolic adaptor protein, 14-3-3ε, to facilitate the inhibition.[6][7]

-

Lipid ROS Accumulation: The inhibition of GPX4 by RSL3 leads to a rapid build-up of lipid hydroperoxides. In the presence of labile ferrous iron (Fe²⁺), these lipid hydroperoxides are converted into highly reactive lipid radicals via the Fenton reaction. This initiates a chain reaction of lipid peroxidation, leading to extensive membrane damage, increased membrane permeability, and ultimately, cell death.[3][4]

Expanded Mechanisms and Signaling Crosstalk

While GPX4 is the primary target, emerging evidence indicates that RSL3's effects are more complex, involving other cellular pathways and targets.

-

Pan-Selenoprotein Inhibition: Some chemoproteomic studies suggest RSL3 is not entirely specific to GPX4 and may act as a broader inhibitor of the selenoproteome, including thioredoxin reductase 1 (TXNRD1).[7][8] Inhibition of the thioredoxin system can further exacerbate oxidative stress.

-

PDI-NOS-NO Pathway: RSL3-mediated inhibition of TXNRD1 can lead to the activation of Protein Disulfide Isomerase (PDI).[9][10] Activated PDI can then catalyze the dimerization and activation of Nitric Oxide Synthase (NOS), resulting in the accumulation of nitric oxide (NO), which contributes to the overall ROS/lipid-ROS burden and promotes ferroptotic cell death.[9][10]

-

Crosstalk with Apoptosis: RSL3-induced ROS generation can trigger parallel apoptotic pathways. This can occur through the caspase-dependent cleavage of Poly(ADP-ribose) polymerase (PARP1) and through the repression of the METTL3–YTHDF1 pathway, which reduces PARP1 stability and leads to DNA damage-dependent apoptosis.[1]

-

Activation of the NF-κB Pathway: In glioblastoma cells, RSL3 has been shown to activate the nuclear factor kappa-B (NF-κB) signaling pathway, which contributes to the execution of ferroptosis.[11] Inhibition of this pathway can alleviate RSL3-induced cell death.[11]

Quantitative Effects of RSL3-Induced Oxidative Stress

The sensitivity of cancer cells to RSL3 varies significantly across different cell lines and cancer types. This section summarizes key quantitative data from published studies.

Impact on Cell Viability

RSL3 induces cell death in a dose- and time-dependent manner in numerous cancer cell lines.[3] The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this effect.

| Cell Line | Cancer Type | 24h IC50 (μM) | Reference |

| U87 | Glioblastoma | ~0.25 | [11] |

| U251 | Glioblastoma | ~0.5 | [11] |

| HCT116 | Colorectal Cancer | 4.084 | [3] |

| LoVo | Colorectal Cancer | 2.75 | [3] |

| HT29 | Colorectal Cancer | 12.38 | [3] |

| DU-145 | Prostate Cancer | ~0.6 (reduced to ~0.1 with iron) | [12] |

| TRAMP-C2 | Prostate Cancer | ~1.2 (reduced to ~0.4 with iron) | [12] |

Table 1: Summary of RSL3 IC50 values in various cancer cell lines. Values are approximate and can vary based on experimental conditions.

Induction of ROS and Lipid Peroxidation

A hallmark of RSL3 treatment is a significant increase in intracellular ROS, particularly lipid-based ROS.

| Cell Type / Model | RSL3 Concentration | Observed Effect | Reference |

| Human Macrophages | 10 µM | ~2-fold increase in lipid ROS after 6 hours. | [13] |

| Glioblastoma Cells (U87, U251) | 0.25 - 0.5 µM | Significant increase in lipid peroxidation after 24 hours. | [11] |

| H9c2 Cardiomyocytes | 0.5 µM | 1.9-fold increase in fragmented mitochondria after 1 hour. | [14] |

| Colorectal Cancer Cells (HCT116, LoVo, HT29) | 3 µM | Marked increase in intracellular ROS levels. | [3] |

| HT22 Neuronal Cells | 100 nM | Time-dependent accumulation of cellular NO, ROS, and lipid-ROS starting at 6 hours. | [15] |

Table 2: Examples of RSL3-induced ROS and lipid peroxidation in different experimental models.

Key Experimental Protocols for Studying RSL3

Investigating the effects of RSL3 requires a set of robust assays to measure cell death, oxidative stress, and changes in specific molecular pathways.

Cell Viability and Cytotoxicity Assays

-

Principle: These colorimetric assays measure the metabolic activity of viable cells. A reduction in signal indicates cell death or inhibition of proliferation.

-

Protocol (CCK-8 Assay Example):

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat cells with various concentrations of RSL3 (and controls, e.g., DMSO vehicle, ferroptosis inhibitors like Ferrostatin-1) for a specified time (e.g., 24, 48 hours).[3]

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Measurement of Lipid ROS

-

Principle: Fluorescent probes that are sensitive to oxidation are used to detect and quantify ROS levels, often via flow cytometry or fluorescence microscopy.

-

Protocol (BODIPY 581/591 C11 Example):

-

Treat cells with RSL3 for the desired duration.

-

In the final 30-60 minutes of treatment, add the BODIPY 581/591 C11 probe to the cell culture medium at a final concentration of 1-10 µM.

-

Harvest the cells (e.g., by trypsinization), wash with PBS, and resuspend in a suitable buffer for flow cytometry.

-

Analyze the cells using a flow cytometer. The probe emits red fluorescence in its reduced state and shifts to green fluorescence upon oxidation by lipid radicals. An increase in the green fluorescence signal indicates lipid peroxidation.[13][16]

-

Analysis of Protein Expression (Western Blot)

-

Principle: Western blotting is used to detect changes in the expression levels of specific proteins involved in the ferroptosis pathway (e.g., GPX4, xCT, TFR1).

-

Protocol Outline:

-

Treat cells with RSL3 and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-GPX4) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]

-

In Vivo Assessment (Xenograft Model)

-

Principle: To evaluate the anti-tumor efficacy of RSL3 in a living organism.

-

Protocol Outline:

-

Subcutaneously or orthotopically inject cancer cells (e.g., 5 x 10⁶ U87 cells) into immunocompromised mice (e.g., B-NDG or NOD/Scid).[11][18]

-

Allow tumors to grow to a palpable size (e.g., 50-80 mm³).[11][18]

-

Randomly assign mice to treatment groups (e.g., vehicle control, RSL3 alone, combination therapy).

-

Administer treatment as required. RSL3 can be delivered via intratumoral injection (e.g., 100 mg/kg) or intraperitoneal (i.p.) injection (e.g., 40 mg/kg).[11][18]

-

Measure tumor volume with calipers every few days.

-

At the end of the experiment, sacrifice the mice, and harvest tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).[19]

-

Conclusion and Future Directions

RSL3 is a cornerstone tool for inducing ferroptosis and studying oxidative stress. Its primary mechanism, the inhibition of GPX4, leads to a catastrophic accumulation of lipid ROS, providing a direct method to trigger this unique cell death pathway. However, the expanding understanding of its off-target effects and crosstalk with other signaling pathways, such as apoptosis and NF-κB, highlights a complex biological response that can be context- and cell-type-dependent.

For drug development professionals, RSL3 and its derivatives represent a promising therapeutic avenue. The ability to induce ferroptosis is particularly attractive for treating cancers resistant to conventional therapies. Future research will likely focus on:

-

Developing more specific GPX4 inhibitors to minimize off-target effects.

-

Exploring combination therapies, where RSL3 or similar compounds are used to sensitize cancer cells to other treatments like chemotherapy, radiation, or immunotherapy.[19][20][21]

-

Identifying biomarkers that predict sensitivity to ferroptosis inducers to better select patient populations for clinical trials.

This guide provides a foundational understanding of RSL3's function, offering the technical details necessary for researchers to effectively design experiments and interpret results in the dynamic field of ferroptosis and oxidative biology.

References

- 1. RSL3 promotes PARP1 apoptotic functions by distinct mechanisms during ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Inactivation of the glutathione peroxidase GPx4 by the ferroptosis-inducing molecule RSL3 requires the adaptor protein 14-3-3ε - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Mechanism of RSL3-induced ferroptotic cell death in HT22 cells: crucial role of protein disulfide isomerase [sciengine.com]

- 10. researchgate.net [researchgate.net]

- 11. RSL3 Drives Ferroptosis through NF-κB Pathway Activation and GPX4 Depletion in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Iron supplementation enhances RSL3-induced ferroptosis to treat naïve and prevent castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. biorxiv.org [biorxiv.org]

- 16. RSL3 and Erastin differentially regulate redox signaling to promote Smac mimetic-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synergism of non-thermal plasma and low concentration RSL3 triggers ferroptosis via promoting xCT lysosomal degradation through ROS/AMPK/mTOR axis in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. RSL3 sensitizes glioma cells to ionizing radiation by suppressing TGM2-dependent DNA damage repair and epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. dovepress.com [dovepress.com]

"cellular effects of ROS inducer 1 on cancer cell lines"

An In-depth Technical Guide on the Cellular Effects of a Representative ROS Inducer on Cancer Cell Lines

Introduction

Reactive Oxygen Species (ROS) are highly reactive molecules and free radicals containing oxygen that play a dual role in cellular physiology. At low to moderate levels, ROS function as critical signaling molecules, regulating processes such as cell proliferation, differentiation, and migration.[1][2][3] However, cancer cells often exhibit elevated basal levels of ROS due to increased metabolic activity and oncogenic signaling.[1][3][4] This altered redox state makes them vulnerable to further increases in ROS, which can push them beyond a cytotoxic threshold, leading to cell death.[1][5][6] This vulnerability is exploited by ROS-inducing anticancer agents. This guide details the cellular effects of a representative pro-oxidative compound, herein referred to as "ROS Inducer 1," on various cancer cell lines.

Mechanism of Action

This compound elevates intracellular ROS levels, leading to oxidative stress that damages cellular components like DNA, lipids, and proteins.[1][5][7] This triggers a cascade of events culminating in cancer cell death through apoptosis, necroptosis, and autophagy.[1][6][8] The selective action against cancer cells is often attributed to their already compromised antioxidant capacity compared to normal cells.[6][9]

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on various cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of this compound

| Cancer Cell Line | Tissue of Origin | IC50 (µM) after 48h |

| MCF-7 | Breast | 8.5 |

| MDA-MB-231 | Breast | 12.2 |

| PC-3 | Prostate | 6.8 |

| A549 | Lung | 15.5 |

| U2OS | Osteosarcoma | 20.1 |

| HT1080 | Osteosarcoma | 9.3 |

| Capan-1 | Pancreatic | 7.9 |

| MIA PaCa-2 | Pancreatic | 10.4 |

Table 2: Induction of Apoptosis by this compound (24h treatment)

| Cancer Cell Line | Concentration (µM) | Apoptotic Cells (%) |

| MCF-7 | 10 | 45.2 |

| PC-3 | 10 | 55.8 |

| A549 | 20 | 38.5 |

Table 3: Cell Cycle Arrest Induced by this compound (24h treatment)

| Cancer Cell Line | Concentration (µM) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| MCF-7 | 10 | 58.1 | 25.4 | 16.5 |

| PC-3 | 10 | 62.3 | 20.1 | 17.6 |

Signaling Pathways and Experimental Workflows

Signaling Pathways

This compound modulates several key signaling pathways to exert its anticancer effects. The increased intracellular ROS can trigger both the intrinsic and extrinsic apoptosis pathways.

References

- 1. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Reactive oxygen species-dependent signaling regulates cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Oxidative Stress Inducers in Cancer Therapy: Preclinical and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Understanding of ROS-Inducing Strategy in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. REACTIVE OXYGEN SPECIES, CELLULAR REDOX SYSTEMS AND APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

The Oncogenic Role of ROS1 in Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Initially identified as the proto-oncogene homolog of the v-ros avian sarcoma virus oncogene, ROS1 (c-ros oncogene 1) is a receptor tyrosine kinase (RTK) that has emerged as a significant oncogenic driver in a variety of human cancers.[1] While its precise physiological function in normal human tissues remains largely uncharacterized, aberrant ROS1 activity, primarily through chromosomal rearrangements resulting in fusion proteins, leads to constitutive kinase activation and the subsequent triggering of downstream signaling pathways that promote cell proliferation, survival, and growth.[2][3] These ROS1 fusion events are found in a subset of non-small cell lung cancer (NSCLC), glioblastoma, cholangiocarcinoma, ovarian cancer, and other malignancies.[1][4] The "oncogene addiction" of these tumors to the constitutively active ROS1 fusion protein makes it a compelling therapeutic target.[5]

ROS1 Fusion Proteins: The Primary Mechanism of Oncogenic Activation

The principal mechanism of ROS1-driven oncogenesis involves chromosomal rearrangements that fuse the C-terminal kinase domain of ROS1 with the N-terminal portion of various partner genes.[1] To date, numerous fusion partners have been identified, with CD74 being one of the most common.[6][7] These fusion events lead to ligand-independent dimerization or oligomerization and constitutive activation of the ROS1 kinase domain.[6] This perpetual signaling cascade drives the malignant phenotype.[2]

The specific fusion partner can influence the subcellular localization of the resulting chimeric protein, which in turn may affect the activation of downstream signaling pathways.[3][8] For instance, some ROS1 fusions are localized to the plasma membrane or cytosol, while others, like FIG-ROS1, have been found in the Golgi apparatus.[3][8]

Core Signaling Pathways Activated by ROS1 Fusions

Constitutively active ROS1 fusion proteins function as signaling hubs, activating several key downstream pathways crucial for cancer cell survival and proliferation.[2][3][9] These include:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This is a central signaling cascade that regulates cell growth, proliferation, and differentiation.[3]

-

PI3K-AKT-mTOR Pathway: This pathway is critical for cell survival, growth, and metabolism.[3][9]

-

JAK-STAT3 Pathway: This pathway plays a significant role in cell survival, proliferation, and inflammation.[2][9]

-

SHP1/SHP2 Phosphatases: The non-receptor tyrosine phosphatases SHP1 and SHP2 are also key interactors. SHP2 is thought to be an important transducer of ROS1 signaling, while SHP1 appears to dephosphorylate ROS1, thereby downregulating its activity.[2][3]

These interconnected pathways collectively contribute to the oncogenic phenotype driven by ROS1 fusions.

Therapeutic Targeting of ROS1 Fusions and Mechanisms of Resistance

The dependence of ROS1-positive cancers on the constitutively active kinase has led to the development of targeted therapies using small-molecule tyrosine kinase inhibitors (TKIs).

Inhibitors of ROS1

Several TKIs have demonstrated significant clinical efficacy in patients with ROS1-rearranged cancers.[5] These include:

-

Crizotinib: The first-generation ALK/ROS1 inhibitor, crizotinib, was the first to show remarkable efficacy in ROS1-positive NSCLC.[5]

-

Entrectinib: Another first-generation TKI with activity against ROS1, ALK, and TRK fusions, entrectinib has shown potent intracranial activity.[5]

-

Lorlatinib: A next-generation, brain-penetrant ALK/ROS1 inhibitor designed to overcome some of the resistance mechanisms to earlier-generation TKIs.[1][10]

-

Repotrectinib: A next-generation TKI with a compact structure designed to have a broad spectrum of activity against ROS1 resistance mutations.[1]

-

Cabozantinib: A multi-targeted TKI that has shown activity against certain ROS1 resistance mutations.[1]

Mechanisms of Acquired Resistance

Despite the initial success of these inhibitors, acquired resistance is a common clinical challenge. The primary mechanisms of resistance include:

-

On-target mutations within the ROS1 kinase domain that interfere with TKI binding. The most frequently observed resistance mutation is the G2032R solvent front mutation .[1][10] Other notable mutations include S1986F/Y and L2086F .[1][11]

-

Activation of bypass signaling pathways that provide alternative routes for cell survival and proliferation, rendering the cell less dependent on ROS1 signaling.

The development of next-generation inhibitors with activity against these resistance mutations is an active area of research.

Quantitative Data: Inhibitor IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for various ROS1 inhibitors against wild-type ROS1 and common resistance mutations, compiled from preclinical studies using Ba/F3 cell models.

| Inhibitor | ROS1 Fusion/Mutation | IC50 (nM) | Reference(s) |

| Crizotinib | Wild-type | ~10-20 | [1][11] |

| G2032R | >1000 | [1][11] | |

| S1986F/Y | >500 | [11] | |

| L2086F | >1000 | [1] | |

| Entrectinib | Wild-type | ~1-5 | [1] |

| G2032R | >500 | [1] | |

| L2086F | >1000 | [1] | |

| Lorlatinib | Wild-type | ~0.7-1 | [1][10][11] |

| G2032R | ~197 | [1][10] | |

| S1986F/Y | ~10-20 | [11] | |

| L2086F | >1000 | [1] | |

| Repotrectinib | Wild-type | ~1-2 | [1] |

| G2032R | ~23 | [1] | |

| Cabozantinib | Wild-type | ~5-10 | [1] |

| G2032R | ~18 | [1] | |

| L2086F | ~20-30 | [1] |

Note: IC50 values are approximate and can vary depending on the specific cell line and assay conditions.

Experimental Protocols

ROS1 Kinase Assay

This protocol is a general guideline for an in vitro kinase assay to determine the enzymatic activity of ROS1 and the inhibitory potential of test compounds.

Materials:

-

Recombinant human ROS1 kinase domain

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

ATP

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

Test compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

96-well white plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare a reaction mixture containing kinase buffer, recombinant ROS1 kinase, and the substrate in a 96-well plate.

-

Add the test compounds at various concentrations (typically in a serial dilution). Include a DMSO-only control.

-

Initiate the kinase reaction by adding ATP to a final concentration of ~10-50 µM.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.

Cell Viability Assay (MTS Assay)

This protocol describes a colorimetric assay to assess the effect of ROS1 inhibitors on the viability of ROS1-positive cancer cells.

Materials:

-

ROS1-positive cancer cell line (e.g., HCC78, Ba/F3 expressing a ROS1 fusion)

-

Complete cell culture medium

-

96-well clear plates

-

ROS1 inhibitors

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Seed the ROS1-positive cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the ROS1 inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for ROS1 Phosphorylation

This protocol outlines the detection of phosphorylated ROS1 in cell lysates as a measure of its activation state.

Materials:

-

ROS1-positive cancer cell line

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies:

-

Phospho-ROS1 (e.g., Tyr2274)

-

Total ROS1

-

Loading control (e.g., β-actin or GAPDH)

-

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Culture ROS1-positive cells and treat with inhibitors as required.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-ROS1) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total ROS1 and a loading control.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Core downstream signaling pathways activated by ROS1 fusion proteins.

Caption: Experimental workflow for Western blot analysis of ROS1 phosphorylation.

Caption: Workflow for assessing cell viability in response to ROS1 inhibitors.

References

- 1. Spectrum of Mechanisms of Resistance to Crizotinib and Lorlatinib in ROS1 Fusion-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Cases of ROS1-rearranged lung cancer: when to use crizotinib, entrectinib, lorlatinib, and beyond? - Precision Cancer Medicine [pcm.amegroups.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ROS1 Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]

- 9. Acquired G2032R Resistance Mutation in ROS1 to Lorlatinib Therapy Detected with Liquid Biopsy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Phospho-ROS1 (Tyr2274) Antibody | Cell Signaling Technology [cellsignal.com]

Methodological & Application

Application Notes and Protocols for the Use of ROS Inducer 1 in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Reactive oxygen species (ROS) are chemically reactive species containing oxygen, such as superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). While essential for various cellular signaling pathways at physiological concentrations, excessive ROS levels can lead to oxidative stress, cellular damage, and programmed cell death.[1][2][3] The use of ROS inducers in cell culture is a fundamental technique to study the cellular responses to oxidative stress and to evaluate the efficacy of antioxidant therapies.

This document provides a detailed protocol for the use of a generic "ROS Inducer 1" in cell culture. Since "this compound" is a placeholder, this guide offers a framework that can be adapted for various known ROS-inducing agents. The protocols and data presented are based on commonly used inducers like hydrogen peroxide (H₂O₂), menadione, and pyocyanin.

Mechanism of Action of ROS Inducers

ROS inducers elevate intracellular ROS levels through various mechanisms. For instance, H₂O₂ can directly diffuse across cell membranes and participate in Fenton reactions, generating highly reactive hydroxyl radicals. Menadione, a quinone, undergoes redox cycling, producing superoxide anions. Pyocyanin, a bacterial toxin, also generates superoxide and hydrogen peroxide. This increase in intracellular ROS can trigger a cascade of cellular events, including the activation of stress-response signaling pathways, damage to macromolecules like DNA and proteins, and ultimately, cell death through apoptosis or necrosis.[4][5]

Experimental Protocols

General Guidelines for Handling ROS Inducers

-

Safety Precautions: Many ROS inducers are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated area or a chemical fume hood.

-

Stock Solutions: Prepare high-concentration stock solutions of the ROS inducer in a suitable solvent (e.g., sterile water or DMSO). Store stock solutions at -20°C or as recommended by the manufacturer, protected from light.

-

Working Solutions: Prepare fresh working solutions from the stock solution immediately before each experiment. Dilute the stock in pre-warmed cell culture medium to the desired final concentration.

Protocol for Induction of ROS in Cultured Cells

This protocol provides a general procedure for treating adherent or suspension cells with a ROS inducer.

Materials:

-

Cultured cells in logarithmic growth phase

-

Complete cell culture medium

-

This compound stock solution

-

Phosphate-buffered saline (PBS), sterile

-

96-well or other appropriate cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding:

-

Adherent cells: Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.[6][7] Allow cells to adhere overnight in a CO₂ incubator.

-